An In-Depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate
An In-Depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate
CAS Number: 1122090-50-9
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a halogenated pyridine derivative that has emerged as a valuable heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern—featuring a reactive chlorine atom, a nucleophilic nitrogen, and an ester functional group—renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The presence of a chlorine atom on this scaffold further enhances its utility, as chlorinated compounds are prominent in medicinal chemistry, often improving metabolic stability and binding affinity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 6-chloro-4-methylpyridine-2-carboxylate is fundamental to its effective application in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 1122090-50-9 | [3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [5] |
| Molecular Weight | 199.63 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 235 °C | [6] |
| Density | ~1.11 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [6] |
Synthesis and Mechanism
The primary route to Ethyl 6-chloro-4-methylpyridine-2-carboxylate is through the esterification of its corresponding carboxylic acid, 6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7).[7] The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.[8]
Reaction Scheme
Caption: Synthesis via Fischer Esterification.
Mechanistic Insights
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[9] The mechanism proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[10]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]
-
Deprotonation: A base (such as another molecule of ethanol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[5]
To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water generated is often removed from the reaction mixture.[10]
Experimental Protocol (Generalized)
While a specific protocol for this exact molecule is not detailed in the available literature, a standard Fischer esterification procedure can be adapted.[11]
-
Reaction Setup: To a solution of 6-chloro-4-methylpyridine-2-carboxylic acid in a large excess of anhydrous ethanol (which also serves as the solvent), a catalytic amount of concentrated sulfuric acid is slowly added with cooling.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC.
-
Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by vacuum distillation or column chromatography to yield pure Ethyl 6-chloro-4-methylpyridine-2-carboxylate.[6]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of Ethyl 6-chloro-4-methylpyridine-2-carboxylate. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[12] Gradient elution may be necessary to ensure the separation of the product from starting materials and any potential byproducts. UV detection is commonly used for pyridine-containing compounds.[2]
-
Gas Chromatography (GC): Given its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for purity assessment and to detect any volatile impurities.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the methyl group on the pyridine ring, and two singlets or doublets for the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the substituted pyridine ring. The carbon atoms attached to the chlorine and nitrogen atoms would show characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.63 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Other significant peaks would include C-H stretching vibrations of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring.
Applications in Drug Discovery and Development
The primary value of Ethyl 6-chloro-4-methylpyridine-2-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[5] Its structure is particularly amenable to modification at several key positions.
Role as a Synthetic Building Block
Caption: Key reaction sites for further functionalization.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents. The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration.
Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators
A significant application of pyridine-based scaffolds is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[13] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them important therapeutic targets.[14][15] Ethyl 6-chloro-4-methylpyridine-2-carboxylate serves as a key intermediate in the synthesis of novel nAChR modulators.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding affinity and selectivity of these compounds for different nAChR subtypes (e.g., α4β2, α7).[7][16]
Safety and Handling
Ethyl 6-chloro-4-methylpyridine-2-carboxylate is an organic compound that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[6]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
-
Fire Hazards: The compound may be flammable. Keep away from open flames, sparks, and other sources of ignition.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a strategically important synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of novel bioactive compounds, particularly modulators of nicotinic acetylcholine receptors. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to support researchers and scientists in leveraging this valuable chemical entity for their research and development endeavors.
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